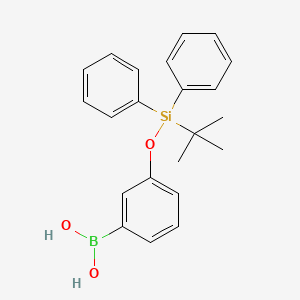
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is a coordination compound that features copper as the central metal ion coordinated to 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate typically involves the reaction of copper salts with 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands. One common method involves dissolving copper(II) chloride in a suitable solvent such as methanol, followed by the addition of 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands under controlled temperature and pH conditions . The reaction mixture is then stirred for several hours to ensure complete complexation, and the resulting product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: Ligands coordinated to the copper center can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate exerts its effects involves its ability to coordinate with various molecular targets. In biological systems, it can interact with DNA and proteins, leading to the disruption of cellular processes and induction of cell death. The compound’s cytotoxic activity is attributed to its ability to generate reactive oxygen species and induce oxidative stress in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) complexes with 2,2’-bipyridine and 1,10-phenanthroline: These compounds also exhibit cytotoxic properties and are being explored for their potential use in cancer therapy.
Copper(II) complexes with different thiolato ligands: These compounds have similar coordination environments but may exhibit different reactivities and applications.
Uniqueness
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is unique due to the presence of the trifluoromethanethiolato ligand, which imparts distinct electronic and steric properties to the compound.
Propiedades
Fórmula molecular |
C11H8CuF3N2S |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
Clave InChI |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


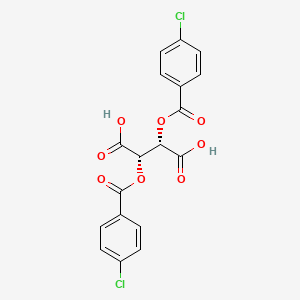
![3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(2-(2,2-difluoroethylamino)-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxamide](/img/structure/B1512663.png)

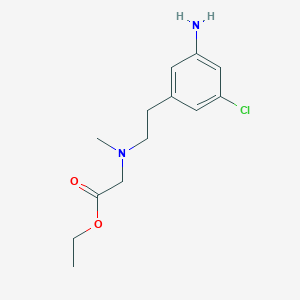
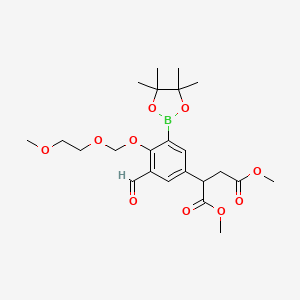

![3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1512676.png)
![(5-Formylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1512677.png)
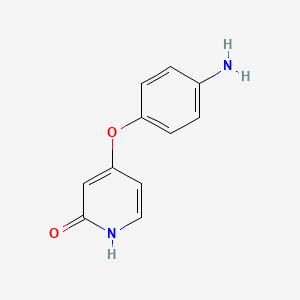
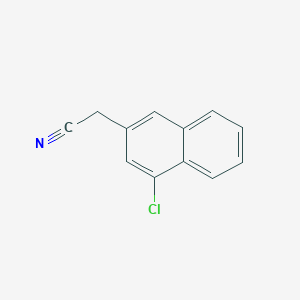
![Methyl 2-(6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B1512683.png)
![(1S,3R,4R)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B1512684.png)
